An In-Depth Technical Guide to 2,6-Diethoxyaniline (CAS 91251-96-6)
An In-Depth Technical Guide to 2,6-Diethoxyaniline (CAS 91251-96-6)
For Researchers, Scientists, and Drug Development Professionals
Abstract
This guide provides a comprehensive technical overview of 2,6-Diethoxyaniline, a substituted aniline derivative of increasing interest in synthetic chemistry. We will delve into its core physicochemical properties, spectral characteristics, synthesis, and reactivity. This document is designed to serve as a foundational resource for scientists leveraging this compound as a building block in pharmaceutical and specialty chemical development, emphasizing practical applications and the rationale behind its synthetic utility.
Core Properties and Identifiers
2,6-Diethoxyaniline is an aromatic amine whose structure is characterized by an aniline core with two ethoxy groups at the ortho positions. This substitution pattern imparts unique steric and electronic properties that influence its reactivity and utility.
| Property | Value | Source |
| CAS Number | 91251-96-6 | |
| Molecular Formula | C₁₀H₁₅NO₂ | |
| Molecular Weight | 181.23 g/mol | |
| IUPAC Name | 2,6-diethoxyaniline | |
| Synonyms | 2,6-Diethoxybenzenamine | |
| Appearance | Not explicitly available, but related compounds are often crystalline solids or liquids. | |
| Solubility | Expected to be soluble in common organic solvents. |
Synthesis and Molecular Architecture
The synthesis of 2,6-diethoxyaniline is not as commonly documented as that of its methoxy or ethyl analogs. However, a highly effective and modern approach involves the catalytic hydrogenation of the corresponding nitrobenzene derivative, 1,3-diethoxy-2-nitrobenzene. This method is favored for its high yield, cleaner reaction profile, and milder conditions compared to older metal-acid reduction techniques.[1]
The choice of a Palladium-on-Carbon (Pd/C) catalyst is strategic; it offers high activity and selectivity for the reduction of the nitro group without affecting the aromatic ring or the ether linkages.[1] The use of ethanol as a solvent is convenient for its ability to dissolve the starting material and for its ease of removal post-reaction.
Visualizing the Synthetic Pathway
The diagram below illustrates the straightforward and efficient synthesis of 2,6-diethoxyaniline from its nitro precursor.
Caption: Synthesis of 2,6-Diethoxyaniline via catalytic hydrogenation.
Reactivity and Rationale in Drug Development
The reactivity of 2,6-diethoxyaniline is principally governed by two features: the nucleophilic amino group (-NH₂) and the electron-rich aromatic ring. However, the two ortho-ethoxy groups exert significant steric hindrance around the nitrogen atom.
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Steric Hindrance: Similar to its well-studied analog, 2,6-diisopropylaniline, the bulky ortho groups in 2,6-diethoxyaniline sterically shield the amino group.[2] This dramatically reduces its nucleophilicity, making direct N-acylation and N-alkylation reactions challenging compared to unhindered anilines.[2] This attenuated reactivity is not a drawback but a strategic advantage. It allows for selective reactions at other sites or the use of the aniline as a sterically demanding ligand in organometallic chemistry.
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Aromatic Ring Activation: The ethoxy groups are electron-donating, which, combined with the amino group, strongly activates the aromatic ring towards electrophilic substitution. The primary site for substitution will be the para-position (C4), as the ortho-positions (C3 and C5) are already occupied.
Application in Drug Discovery: Anilines are common scaffolds in medicinal chemistry, but they can sometimes lead to metabolic instability or toxicity.[3] Replacing a simple aniline with a sterically hindered derivative like 2,6-diethoxyaniline can be a strategic move to:
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Mitigate Off-Target Effects: The steric bulk can prevent unwanted interactions with biological targets.[3]
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Fine-Tune Pharmacological Properties: The specific substitution pattern can be used to optimize a compound's solubility, bioavailability, and receptor selectivity.[3]
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Serve as a Building Block: It is utilized in research-driven chemical development and multi-step synthetic workflows, where its structure allows for controlled reactivity in downstream transformations.[4] This makes it a valuable intermediate for creating complex pharmaceutical derivatives.[4]
Analytical Characterization and Quality Control
Ensuring the purity and confirming the structure of 2,6-diethoxyaniline is critical. A combination of chromatographic and spectroscopic methods should be employed.
Workflow for Quality Control
Caption: Quality control workflow for 2,6-diethoxyaniline.
Expected Spectral Data
While specific spectra for 2,6-diethoxyaniline are not widely published, we can predict the key features based on its structure and data from similar compounds.
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¹H NMR: The proton NMR spectrum is expected to show a triplet and a quartet for the ethyl protons of the ethoxy groups, distinct signals for the aromatic protons, and a broad singlet for the -NH₂ protons. A reported characterization of the similar 2,6-dimethoxyaniline confirms the expected aromatic and substituent proton signals.[1]
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¹³C NMR: The carbon NMR would show characteristic peaks for the two types of aromatic carbons (substituted and unsubstituted), a peak for the carbon attached to the nitrogen, and two peaks for the ethoxy groups (-CH₂- and -CH₃).
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Mass Spectrometry (MS): The mass spectrum should show a molecular ion peak (M+) corresponding to the molecular weight of 181.23.
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Infrared (IR) Spectroscopy: The IR spectrum will be characterized by N-H stretching vibrations for the primary amine, C-H stretches for the aromatic and aliphatic portions, C-O stretches for the ether linkages, and C=C stretches for the aromatic ring.
Safety and Handling
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Personal Protective Equipment (PPE): Always wear safety goggles, chemical-resistant gloves, and a lab coat.[5]
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Handling: Handle in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of dust or vapors.[5] Avoid contact with skin and eyes.[5]
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Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place.[5]
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Hazards: Aniline derivatives are often classified as harmful if swallowed or in contact with skin.[5]
Experimental Protocol: HPLC Purity Assessment
This protocol provides a general method for assessing the purity of a synthesized batch of 2,6-diethoxyaniline. Method optimization may be required.
Objective: To determine the purity of a 2,6-diethoxyaniline sample by High-Performance Liquid Chromatography (HPLC) with UV detection.
Materials:
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2,6-Diethoxyaniline sample
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Acetonitrile (HPLC grade)
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Water (HPLC grade)
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Formic acid (optional, for pH adjustment)
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Volumetric flasks, pipettes, and vials
Instrumentation:
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HPLC system with a UV detector
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C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size)
Procedure:
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Mobile Phase Preparation:
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Prepare Mobile Phase A: Water.
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Prepare Mobile Phase B: Acetonitrile.
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Degas both mobile phases using sonication or vacuum filtration.
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Standard Preparation:
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Accurately weigh approximately 10 mg of the 2,6-diethoxyaniline reference standard into a 10 mL volumetric flask.
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Dissolve and dilute to volume with a 50:50 mixture of Acetonitrile and Water to create a 1 mg/mL stock solution.
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Perform a serial dilution to create a working standard of approximately 10 µg/mL.
-
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Sample Preparation:
-
Prepare the sample in the same manner as the standard, using the newly synthesized batch of 2,6-diethoxyaniline.
-
-
Chromatographic Conditions:
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Column: C18 reverse-phase column
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Flow Rate: 1.0 mL/min
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Injection Volume: 10 µL
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Detector Wavelength: 230 nm (based on typical aniline absorbance)
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Gradient Elution:
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0-2 min: 30% B
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2-15 min: Ramp to 95% B
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15-18 min: Hold at 95% B
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18-20 min: Return to 30% B
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20-25 min: Re-equilibration at 30% B
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-
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Analysis:
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Inject a blank (50:50 Acetonitrile/Water) to establish a baseline.
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Inject the standard solution to determine the retention time and peak area.
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Inject the sample solution.
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Calculate the purity of the sample by comparing the area of the main peak to the total area of all peaks in the chromatogram (Area % method).
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Self-Validation: The method's validity is confirmed by a stable baseline, a sharp and symmetrical peak for the analyte, and good reproducibility of retention times and peak areas across multiple injections. The use of a well-characterized reference standard, if available, would move this from a purity assessment to a quantitative assay.
References
- PubChem. 2,6-Diethylaniline. National Center for Biotechnology Information. [URL: https://pubchem.ncbi.nlm.nih.gov/compound/11369]
- Echemi. 2,6-DIMETHOXYANILINE Safety Data Sheets. [URL: https://www.echemi.com/sds/2,6-dimethoxyaniline-cas2734-70-5.html]
- Google Patents. Process for the preparation of 2,6-xylidine. [URL: https://patents.google.
- ChemicalBook. 2,6-DIMETHOXYANILINE Chemical Properties,Uses,Production. [URL: https://www.chemicalbook.
- Thermo Fisher Scientific. 2,6-Dimethoxyaniline, 97%. [URL: https://www.thermofisher.
- Journal of Chemical and Pharmaceutical Research. Simple and convenient method of synthesis of N-ethyl-2,6-diethyl aniline and derivatives. [URL: https://www.jocpr.
- Google Patents. Process for producing 2,6-dialkylanilines. [URL: https://patents.google.
- Ganapa Life Science. 2,6-Dimethoxyaniline (CAS 2734-70-5) Manufacturer. [URL: https://www.ganapalifescience.com/product/2-6-dimethoxyaniline]
- Sigma-Aldrich. 2,6-dimethoxyaniline AldrichCPR. [URL: https://www.sigmaaldrich.com/US/en/product/aldrich/s431818]
- Guidechem. How to Synthesize 2,6-DIMETHOXYANILINE under Mild Reaction Conditions?. [URL: https://www.guidechem.com/news/how-to-synthesize-2-6-dimethoxyaniline-under-mild-reaction-conditions--1028022.html]
- Fisher Scientific. SAFETY DATA SHEET: 2,6-Diethylaniline. [URL: https://www.fishersci.com/sdsitems.do?partNumber=AC165220250&productDescription=2%2C6-DIETHYLANILINE+98%25+25G&vendorId=VN00032119&countryCode=US&language=en]
- National Center for Biotechnology Information. 2,6-DIMETHYLANILINE (2,6-XYLIDINE). [URL: https://www.ncbi.nlm.nih.gov/books/NBK558068/]
- PubMed. Determination of 2,6-dimethylaniline and o-toluidine impurities in preparations for local anaesthesia by the HPLC method with amperometric detection. [URL: https://pubmed.ncbi.nlm.nih.gov/12439736/]
- Exposome-Explorer. Material Safety Data Sheet 2,6-Diethylaniline. [URL: http://exposome-explorer.iarc.fr/msds/2_6-diethylaniline.pdf]
- Cresset Group. Aniline replacement in drug-like compounds. [URL: https://www.cresset-group.com/science/drug-discovery-case-studies/aniline-replacement-in-drug-like-compounds/]
- BenchChem. A Comparative Analysis of the Reactivity of 2,6-Diisopropylaniline and Aniline. [URL: https://www.benchchem.com/blog/a-comparative-analysis-of-the-reactivity-of-2-6-diisopropylaniline-and-aniline/]
